molecular formula C38H60N10O10 B12784924 L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- CAS No. 121849-98-7

L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)-

Cat. No.: B12784924
CAS No.: 121849-98-7
M. Wt: 816.9 g/mol
InChI Key: JTMPCQOLBYGTCI-DJFCSCDMSA-N
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Description

L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- is a complex peptide compound It is composed of multiple amino acids, including L-valinamide, N-acetyl-L-seryl, L-glutaminyl, L-asparaginyl, and others

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Reduction reactions can reverse oxidation, restoring the original amino acid structure.

    Substitution: Amino acid residues can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: The compound can be used in the development of novel biomaterials and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide acetate (1:3)
  • N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide

Uniqueness

L-Valinamide, 1-(2-((N2-(N2-(N-acetyl-L-seryl)-L-glutaminyl)-L-asparaginyl)amino)-3-phenylpropyl)-L-prolyl-L-valyl-, (S)- is unique due to its specific amino acid sequence and structural features. This uniqueness allows it to interact with distinct molecular targets and exhibit specific biological activities that may not be observed with other similar compounds.

Properties

CAS No.

121849-98-7

Molecular Formula

C38H60N10O10

Molecular Weight

816.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C38H60N10O10/c1-20(2)31(33(41)53)46-38(58)32(21(3)4)47-37(57)28-12-9-15-48(28)18-24(16-23-10-7-6-8-11-23)43-35(55)26(17-30(40)52)45-34(54)25(13-14-29(39)51)44-36(56)27(19-49)42-22(5)50/h6-8,10-11,20-21,24-28,31-32,49H,9,12-19H2,1-5H3,(H2,39,51)(H2,40,52)(H2,41,53)(H,42,50)(H,43,55)(H,44,56)(H,45,54)(H,46,58)(H,47,57)/t24-,25-,26-,27-,28-,31-,32-/m0/s1

InChI Key

JTMPCQOLBYGTCI-DJFCSCDMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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